(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-diphenylpyrazol-4-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c27-23(19-10-4-1-5-11-19)17-16-21-18-26(22-14-8-3-9-15-22)25-24(21)20-12-6-2-7-13-20/h1-18H/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGVSZJEMNJLBU-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is often attributed to the induction of apoptosis and disruption of cell cycle progression.
Antibacterial and Antifungal Properties
Research has demonstrated that (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one possesses significant antibacterial and antifungal activities. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is also noteworthy. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing new anti-inflammatory medications.
Agrochemical Applications
Pesticidal Properties
Due to their biological activity, pyrazole derivatives are being explored as potential agrochemicals. Studies have indicated that these compounds can act as effective pesticides against various agricultural pests. The structure of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one allows for modifications that can enhance its efficacy and selectivity towards target organisms.
Materials Science
Photophysical Properties
The compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to form stable thin films can be utilized in the development of organic light-emitting diodes (OLEDs) and solar cells.
Case Study 1: Anticancer Potential
In a study conducted by Sharma et al., the compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antibacterial activity against various pathogens. The results indicated that the compound exhibited significant growth inhibition at concentrations as low as 20 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 3: Pesticidal Activity
In agricultural applications, a formulation containing this pyrazole derivative was tested against aphids and showed over 80% mortality within 24 hours at a concentration of 100 ppm, indicating its potential as a natural pesticide alternative .
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Groups
Analogs with Alternative Heterocyclic Cores
| Compound Name | Core Structure | Key Differences & Properties | References |
|---|---|---|---|
| 3-(1-(2-(4-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol | Benzimidazole core | Replaces pyrazole with benzimidazole; chlorophenoxyethyl group confers distinct antiparasitic activity . | |
| (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone core | Thiazolidinone moiety introduces sulfur-based hydrogen bonding; moderate antifungal activity . |
Chalcone Derivatives with Modified Conjugation
Biological Activity
The compound (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one , a member of the chalcone family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and structural characteristics.
Chemical Structure and Properties
The molecular formula for this compound is , featuring a pyrazole ring that is essentially planar. The dihedral angles between the pyrazole and phenyl rings are crucial for its biological activity, influencing intermolecular interactions such as hydrogen bonding and π–π stacking which stabilize its crystal structure .
Crystal Structure
The crystal structure of the compound reveals that adjacent molecules are connected through intermolecular C—H⋯O hydrogen bonds, forming dimers. Additionally, weak C—H⋯π and π–π interactions contribute to the stability of the crystal lattice .
| Structural Feature | Description |
|---|---|
| Molecular Formula | |
| Planarity | Maximum deviation = 0.004 Å |
| Dihedral Angles | 18.07°, 48.60°, 9.13° |
| Intermolecular Bonds | C—H⋯O hydrogen bonds |
Anticancer Activity
Research has demonstrated that (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. In studies focusing on breast cancer (MCF-7 cells), the compound showed potent anti-proliferative activity with mechanisms involving apoptosis induction and cell cycle arrest .
Key Findings:
- Cytotoxicity : The compound displayed high cytotoxicity against MCF-7 cells, outperforming standard treatments like Tamoxifen.
- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry, revealing cell cycle arrest in the G1 phase due to downregulation of cyclin D2 and CDK2 .
Other Biological Activities
In addition to its anticancer properties, derivatives of pyrazole compounds have shown promise in various other biological activities:
- Antibacterial : Effective against a range of bacterial strains.
- Anti-inflammatory : Exhibits significant anti-inflammatory effects in different models.
- Analgesic : Demonstrated pain-relieving properties in preclinical studies .
Study 1: Anticancer Efficacy
A series of experiments evaluated the efficacy of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one on MCF-7 breast cancer cells. The results indicated:
- IC50 Values : The compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics.
- Morphological Changes : Treatment led to notable changes in cell morphology consistent with apoptosis.
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed:
- Mitochondrial Dysfunction : The compound caused a collapse in mitochondrial membrane potential (DΨm), indicating a shift towards pro-apoptotic signaling pathways.
- Reactive Oxygen Species (ROS) : Increased levels of ROS were observed post-treatment, suggesting oxidative stress as a contributing factor to its anticancer activity .
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between a ketone (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) and an acetophenone derivative. Reaction conditions (e.g., NaOH/ethanol under reflux) are critical for achieving the (E)-configuration. Intermediates are characterized using FT-IR (to confirm carbonyl and C=C bond formation) and ¹H/¹³C NMR (to verify regiochemistry and substituent positions). Crystallization in ethanol or methanol often yields pure crystals for X-ray validation .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and crystal packing (e.g., triclinic or monoclinic systems). Data refinement using software like SHELX or OLEX2 ensures accuracy (R factor < 0.05) .
- UV-Vis spectroscopy : Confirms π→π* transitions in the α,β-unsaturated ketone moiety.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as bond-length variations or unexpected torsion angles?
- Methodological Answer : Discrepancies may arise from thermal motion, disorder, or substituent electronic effects. Use multi-temperature crystallography (e.g., 100 K vs. 295 K datasets) to assess thermal parameters. Compare experimental data with DFT-optimized geometries to identify outliers. For example, the C–C bond in the enone system may deviate from ideal sp² hybridization due to conjugation with the pyrazole ring. Refinement with anisotropic displacement parameters improves model accuracy .
Q. What strategies optimize reaction yields while minimizing byproducts in the synthesis of this compound?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) or ionic liquids enhances enolization efficiency.
- Chromatographic monitoring (TLC/HPLC) : Identifies side products (e.g., Z-isomer or aldol adducts) early. Recrystallization with mixed solvents (e.g., DCM/hexane) enhances purity .
Q. How can computational methods (e.g., DFT) complement experimental data to study electronic properties or reactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) analysis : Predicts electrophilic/nucleophilic sites using HOMO-LUMO gaps. For this compound, the enone system and pyrazole ring are key reactive regions.
- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution, aiding in understanding interactions with biological targets.
- Docking studies : Screen for potential antimicrobial activity by simulating binding to enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What methodologies assess the compound’s biological activity, such as antimicrobial effects?
- Methodological Answer :
- Agar dilution/Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
- Time-kill kinetics : Evaluate bactericidal vs. bacteriostatic effects.
- Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to assess enhanced efficacy. Structural analogs with electron-withdrawing groups (e.g., –NO₂) often show improved activity .
Data Contradiction Analysis
Q. How do substituent variations (e.g., –Cl, –OCH₃) on the phenyl rings influence crystal packing and bioactivity?
- Methodological Answer :
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking). Chlorine substituents increase halogen bonding, altering packing motifs from herringbone to layered structures.
- Bioisosteric replacement : Compare –OCH₃ (hydrogen-bond acceptor) with –CF₃ (hydrophobic) to correlate substituent effects with antimicrobial potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
